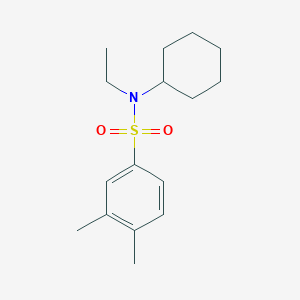
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has been widely used in scientific research. CPB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.
Wirkmechanismus
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide inhibits CA by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate ions. The decrease in bicarbonate ions can affect the pH of the surrounding environment, leading to changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of CA activity by this compound can affect acid-base balance, ion transport, and fluid secretion in various tissues and organs. This compound has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of CA, making it a valuable tool to study the physiological and pathological roles of CA. This compound is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound can have off-target effects on other enzymes, leading to potential artifacts in experimental results. This compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide. One area of research is the development of new CA inhibitors with improved selectivity and potency. Another area of research is the identification of new biological functions of CA and the role of this compound in modulating these functions. Finally, the potential therapeutic applications of this compound in various diseases should be further explored.
Conclusion
In conclusion, this compound is a valuable tool for scientific research on the role of CA in various biological processes. This compound has a well-established mechanism of action and has been shown to have a wide range of biochemical and physiological effects. Although there are some limitations to the use of this compound in laboratory experiments, its advantages make it a convenient tool for studying the physiological and pathological roles of CA. Future research on this compound should focus on the development of new CA inhibitors, identification of new biological functions of CA, and potential therapeutic applications of this compound in various diseases.
Synthesemethoden
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 232-235°C.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of CA in various biological processes. CA is involved in the regulation of acid-base balance, ion transport, and fluid secretion in many tissues and organs. This compound has been shown to inhibit CA activity in a dose-dependent manner, making it a valuable tool to study the physiological and pathological roles of CA.
Eigenschaften
Molekularformel |
C12H11ClN2O2S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
5-chloro-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-4-5-10(13)7-12(9)18(16,17)15-11-3-2-6-14-8-11/h2-8,15H,1H3 |
InChI-Schlüssel |
MNLWLQYDNAOTKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)



![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)






